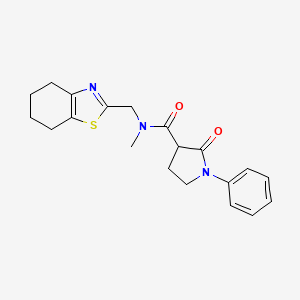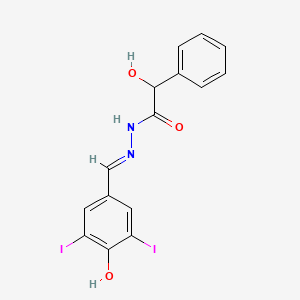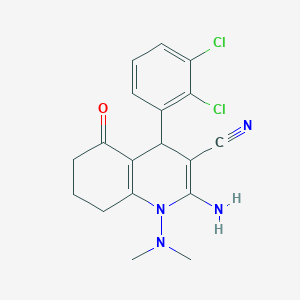![molecular formula C17H20N2O3S B6014672 4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6014672.png)
4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is commonly referred to as 'Compound A' and is known for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Compound A is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are involved in disease progression. For example, in cancer research, Compound A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the epigenetic regulation of gene expression. In Alzheimer's disease research, it has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are dependent on the specific disease being targeted. However, in general, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to modulate various signaling pathways that are involved in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound A is its potential therapeutic applications. It has shown promising results in preclinical studies and has the potential to be developed into a novel drug. However, one of the limitations of Compound A is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Compound A. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of Compound A. Additionally, more studies are needed to fully understand the mechanism of action of Compound A and its effects on various signaling pathways.
Synthesemethoden
Compound A is synthesized through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods of synthesis involves the reaction of 4-isopropylbenzylamine with 2-bromo-4-methylthiazole. The resulting product is then subjected to further reactions to yield Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, it has been shown to protect dopaminergic neurons and improve motor function.
Eigenschaften
IUPAC Name |
4-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10(2)12-4-6-13(7-5-12)16-11(3)23-17(19-16)18-14(20)8-9-15(21)22/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGFCNBIDJYHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
![3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B6014608.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6014617.png)
![7-(4-isopropylbenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6014627.png)


![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6014654.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B6014660.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6014663.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B6014665.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6014683.png)
![N-(4-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6014689.png)

